molecular formula C9H4N2O2S2 B429104 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene

12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene

Cat. No.: B429104
M. Wt: 236.3g/mol
InChI Key: ZCDWIKAPWPUUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene typically involves the nitration of dithieno[3,4-b:3,4-d]pyridine. One common method includes the use of concentrated nitric acid in trifluoroacetic acid at room temperature. The reaction selectively introduces a nitro group at the 8th position of the dithieno[3,4-b:3,4-d]pyridine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fused ring system can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H4N2O2S2

Molecular Weight

236.3g/mol

IUPAC Name

12-nitro-4,11-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,9-pentaene

InChI

InChI=1S/C9H4N2O2S2/c12-11(13)9-8-5(2-15-9)1-10-7-4-14-3-6(7)8/h1-4H

InChI Key

ZCDWIKAPWPUUCV-UHFFFAOYSA-N

SMILES

C1=C2C=NC3=CSC=C3C2=C(S1)[N+](=O)[O-]

Canonical SMILES

C1=C2C=NC3=CSC=C3C2=C(S1)[N+](=O)[O-]

Origin of Product

United States

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